1-Chloro-1-(4-ethyl-2-mercaptophenyl)propan-2-one
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Overview
Description
1-Chloro-1-(4-ethyl-2-mercaptophenyl)propan-2-one is an organic compound with the molecular formula C11H13ClOS and a molecular weight of 228.74 g/mol . This compound is characterized by the presence of a chloro group, an ethyl group, and a mercapto group attached to a phenyl ring, along with a propan-2-one moiety.
Preparation Methods
The synthesis of 1-Chloro-1-(4-ethyl-2-mercaptophenyl)propan-2-one typically involves the chlorination of 1-(4-ethyl-2-mercaptophenyl)propan-2-one. The reaction conditions often include the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride under controlled temperature and pressure . Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
1-Chloro-1-(4-ethyl-2-mercaptophenyl)propan-2-one undergoes various chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group in the propan-2-one moiety can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Scientific Research Applications
1-Chloro-1-(4-ethyl-2-mercaptophenyl)propan-2-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and as a reagent in chemical reactions.
Mechanism of Action
The mechanism of action of 1-Chloro-1-(4-ethyl-2-mercaptophenyl)propan-2-one involves its interaction with molecular targets such as enzymes and receptors. The chloro group and the mercapto group play crucial roles in its reactivity and binding affinity. The compound may inhibit or activate specific pathways, leading to its observed biological effects .
Comparison with Similar Compounds
1-Chloro-1-(4-ethyl-2-mercaptophenyl)propan-2-one can be compared with similar compounds such as:
1-Chloro-1-(2-ethyl-4-mercaptophenyl)propan-2-one: This compound has a similar structure but with different positional isomers of the ethyl and mercapto groups.
1-Chloro-1-(4-ethyl-2-hydroxyphenyl)propan-2-one: This compound has a hydroxy group instead of a mercapto group, leading to different chemical properties and reactivity.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C11H13ClOS |
---|---|
Molecular Weight |
228.74 g/mol |
IUPAC Name |
1-chloro-1-(4-ethyl-2-sulfanylphenyl)propan-2-one |
InChI |
InChI=1S/C11H13ClOS/c1-3-8-4-5-9(10(14)6-8)11(12)7(2)13/h4-6,11,14H,3H2,1-2H3 |
InChI Key |
RORDLKPNXQIMIZ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=C(C=C1)C(C(=O)C)Cl)S |
Origin of Product |
United States |
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